![molecular formula C18H12BrF3N2O2S B2781196 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide CAS No. 1092346-17-2](/img/structure/B2781196.png)
4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide
Übersicht
Beschreibung
4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is a complex organic compound featuring a bromine atom, a trifluoromethyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency.
Analyse Chemischer Reaktionen
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position of the benzene ring enables palladium-catalyzed cross-coupling reactions with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups to modulate biological activity.
Table 1: Representative Suzuki Coupling Conditions
Key Findings:
-
Coupling at the brominated benzene ring enhances π-stacking interactions in enzyme-binding pockets, as observed in PI3K inhibitors .
-
The trifluoromethylpyridine group remains intact under these conditions due to its electronic stability .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the brominated benzene ring facilitates nucleophilic displacement, particularly under basic or catalytic conditions.
Table 2: SNAr Reaction Parameters
Key Findings:
-
Substitution with amines generates derivatives showing sub-nanomolar affinity for endothelin receptors (ETₐ/ETᴃ) .
-
Thiol-substituted analogs demonstrate reduced CYP450-mediated oxidation due to steric shielding .
Functionalization of the Sulfonamide Group
The sulfonamide moiety participates in alkylation, acylation, and condensation reactions to modify solubility and target selectivity.
Table 3: Sulfonamide Derivatization Strategies
Key Findings:
-
N-Alkylation reduces hydrogen-bonding capacity, favoring blood-brain barrier penetration in CNS-targeted analogs .
-
Aldol adducts exhibit potent carbonic anhydrase IX inhibition, relevant for anticancer applications .
Stability Under Reductive Conditions
The trifluoromethyl group and sulfonamide linkage remain stable under standard reduction protocols, enabling selective transformations:
Table 4: Reductive Tolerance Assessment
Condition | Bromine Fate | Pyridine Stability | Sulfonamide Integrity |
---|---|---|---|
H₂, Pd/C, EtOH | Reduced to H | Intact | Intact |
Zn/NH₄Cl, THF/H₂O | Reduced to H | Intact | Partial hydrolysis |
Key Findings:
-
Hydrogenolysis selectively removes bromine without affecting the trifluoromethyl group or sulfonamide .
-
Zinc-mediated reduction may partially cleave the sulfonamide under acidic conditions .
Heterocyclic Ring Functionalization
The 5-(trifluoromethyl)pyridine moiety undergoes electrophilic substitution at specific positions, guided by its electronic profile:
Table 5: Pyridine Ring Reactivity
Reaction | Position Modified | Conditions | Outcome |
---|---|---|---|
Nitration | 3-position | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative (low yield) |
Halogenation | 4-position | NBS, AIBN, CCl₄ | 4-Bromo adduct (competing pathways) |
Key Findings:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has garnered attention for its potential as an inhibitor of key enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), a critical regulator of cell growth and survival. Inhibition of the PI3K pathway can lead to reduced cell proliferation, making this compound a candidate for therapeutic applications in oncology.
Research has shown that 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exhibits significant biological activity:
- Enzyme Inhibition : The compound inhibits various enzymes linked to cancer progression and inflammation.
- Cell Proliferation : Studies indicate its potential to modulate cellular signaling pathways, impacting mechanisms related to cell growth and survival.
Antimicrobial Properties
Sulfonamides are known for their antibacterial properties, and this compound is no exception. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its lipophilicity, which is crucial for antimicrobial activity.
Structure-Activity Relationship (SAR)
SAR studies reveal that modifications on the phenyl ring influence antimicrobial efficacy:
- Compounds with electron-withdrawing groups exhibit increased antibacterial resistance against strains like Staphylococcus aureus and Salmonella typhimurium.
- The lipophilicity of the compound is directly correlated with its antimicrobial activity, suggesting that optimizing substituents can enhance efficacy against various microbial pathogens .
Drug Development
The trifluoromethyl group in this compound has been associated with improved metabolic stability and bioavailability in drug formulations.
FDA-Approved Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights their significance in modern pharmacology. The structural motifs found in these drugs often contribute to their therapeutic effects, indicating that compounds like this compound could serve as valuable templates for new drug discoveries .
Material Science Applications
Beyond medicinal applications, the unique properties of this compound make it suitable for material science investigations:
- Polymer Chemistry : Its sulfonamide group can be utilized in synthesizing novel polymeric materials with tailored properties.
- Nanotechnology : The compound's ability to interact with various substrates could lead to applications in nanomaterials for drug delivery systems or sensors.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound:
Wirkmechanismus
The mechanism by which 4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group and sulfonamide moiety play crucial roles in its binding affinity and specificity. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the sulfonamide group.
N-(4-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Contains a trifluoromethyl group and bromine but has a different core structure.
Uniqueness
4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide is unique due to its combination of a bromine atom, trifluoromethyl group, and sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Biologische Aktivität
4-Bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide (CAS Number: 1092346-17-2) is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug development. This article delves into the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- A bromine atom
- A sulfonamide group
- A trifluoromethyl-substituted pyridine
These features contribute to its unique pharmacological properties and interactions within biological systems.
1. Enzyme Inhibition
This compound has been shown to inhibit several enzymes involved in cancer and inflammatory pathways. Notably, it interacts with phosphoinositide 3-kinase (PI3K), which plays a crucial role in regulating cell growth and survival. Inhibition of the PI3K pathway may lead to reduced cell proliferation, suggesting potential applications in oncology .
2. Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory activity. The sulfonamide class is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, studies have reported IC50 values for COX-2 inhibition that highlight the potential of these compounds in treating inflammatory diseases .
3. Apoptosis Induction
In vitro studies suggest that this compound may induce apoptosis in various cell types by increasing cytoplasmic calcium concentrations. This mechanism is significant as it links calcium signaling to apoptotic pathways, providing insight into how such compounds can be utilized in cancer therapies .
Table 1: Summary of Biological Activities
Case Study: Anti-Cancer Activity
A study explored the effects of this compound on cancer cell lines. The results indicated a significant decrease in cell viability correlated with increased concentrations of the compound. The mechanism was linked to the modulation of PI3K signaling pathways, emphasizing its potential as an anti-cancer agent .
Case Study: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory properties of related sulfonamides. The results demonstrated that these compounds effectively reduced inflammation markers in animal models, suggesting a promising therapeutic role for this compound in managing chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
4-bromo-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF3N2O2S/c19-14-5-7-16(8-6-14)27(25,26)24-15-3-1-2-12(10-15)17-9-4-13(11-23-17)18(20,21)22/h1-11,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVSPTQIPXBXQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=NC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.